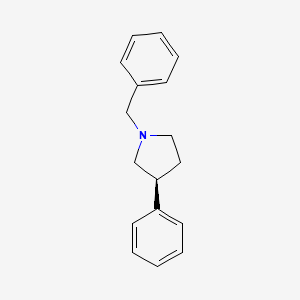

(3S)-1-Benzyl-3-phenylpyrrolidine

Description

Properties

CAS No. |

59349-74-5 |

|---|---|

Molecular Formula |

C17H19N |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

(3S)-1-benzyl-3-phenylpyrrolidine |

InChI |

InChI=1S/C17H19N/c1-3-7-15(8-4-1)13-18-12-11-17(14-18)16-9-5-2-6-10-16/h1-10,17H,11-14H2/t17-/m1/s1 |

InChI Key |

XGEZXIRZOJOBFI-QGZVFWFLSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1C2=CC=CC=C2)CC3=CC=CC=C3 |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Stereochemistry: The S-configuration at the 3-position distinguishes it from the R-enantiomer (e.g., (3R)-(-)-1-Benzyl-3-aminopyrrolidine), which may exhibit divergent biological activity or catalytic behavior .

- Synthetic Complexity : Introducing the phenyl group likely requires advanced coupling methods (e.g., Suzuki-Miyaura), contrasting with hydroxylated analogs synthesized via diol formation from tartaric acid .

Physicochemical and Functional Properties

- Boiling Point: The phenyl substituent likely elevates boiling points compared to hydroxylated analogs (e.g., (S)-1-Benzyl-3-pyrrolidinol, 115°C at 0.8 mmHg) due to increased molecular weight and van der Waals interactions .

- Solubility: Hydroxyl and amino groups in analogs improve aqueous solubility, whereas the phenyl group in the target compound favors organic solvents (e.g., DCM, toluene) .

- Chiral Applications : The S-configuration makes it valuable in asymmetric catalysis or as a chiral auxiliary, similar to (3S,4S)-1-Benzylpyrrolidine-3,4-diol, which serves as a precursor for stereoselective syntheses .

Preparation Methods

Benzylamine-Ethyl Propionate Condensation

The foundational approach involves cyclocondensation between benzylamine and ethyl propionate under basic conditions. As detailed in CN102060743A, sodium ethoxide catalyzes the reaction in toluene at 20–30°C, forming ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate as a key intermediate. Subsequent acid hydrolysis (pH 2–3 with HCl) and neutralization yield 1-benzyl-3-pyrrolidone, which undergoes stereoselective reduction to the target compound.

Critical parameters:

- Molar ratio : Benzylamine : ethyl propionate : sodium ethoxide = 1 : 1 : 0.28

- Reaction time : 3–4 hours for cyclization, 4.5 hours for toluene removal

- Yield : 96% theoretical based on benzylamine input

This method’s scalability is demonstrated through industrial-scale equipment described in ChemicalBook protocols, where reaction tanks with cooling jackets maintain precise temperature control.

Stereochemical Control in Asymmetric Synthesis

Chiral Pool Utilization

Ambeed’s research highlights the use of (S)-3-phenylpyrrolidine as a chiral starting material. Through strategic functionalization:

- Ring-opening : Acidic cleavage of the pyrrolidine ring generates primary amines for subsequent reductive alkylation.

- Benzylation : Benzyl halides react with the amine intermediate under phase-transfer conditions (e.g., NaOH/benzyl bromide).

Key advantage: Leverages inherent chirality of the starting material, avoiding costly resolution steps.

Catalytic Asymmetric Hydrogenation

The Chem-Impex route employs Pd/C-mediated hydrogenation of prochiral enamines. For example:

$$

\text{(3R)-1-Benzyl-3-(ethylamino)pyrrolidine} \xrightarrow{\text{H}_2/\text{Pd}} \text{(3S)-1-Benzyl-3-phenylpyrrolidine}

$$

Conditions : 50 psi H₂ in methanol/acetic acid (3:1), 24-hour reaction time.

Chiral induction : Achieved through substrate-controlled stereochemistry rather than external catalysts.

Photochemical Synthesis Innovations

Blue Light-Mediated [2+2] Cycloaddition

A breakthrough method from the Royal Society of Chemistry utilizes N-phenylmaleimide and 1,2-bis(4-methoxyphenyl)disulfane under blue LED irradiation (λ = 419 nm):

$$

\text{N-phenylmaleimide} + \text{disulfane} \xrightarrow{\text{EtOAc, hv}} \text{(3S,4R)-1-Benzyl-3-hydroxy-4-thiophenylpyrrolidine-2,5-dione}

$$

Optimized parameters :

- 0.5 equiv disulfane relative to maleimide

- 9-hour irradiation in ethyl acetate

- 85% yield with 98% ee after column chromatography

This photochemical approach eliminates metal catalysts, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Table 1: Performance metrics of major synthetic routes.

Process Intensification and Purification

Distillation and Phase Separation

Industrial protocols emphasize toluene-water azeotropic distillation to remove solvents after cyclocondensation. Post-reaction workup involves:

Chromatographic Resolution

For enantiomerically pure batches, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve racemic mixtures. Ambeed reports baseline separation (α = 1.32) using hexane/isopropanol (90:10).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.